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molecular formula C17H14O B8615131 1-(3-Methoxyphenyl)naphthalene

1-(3-Methoxyphenyl)naphthalene

Cat. No. B8615131
M. Wt: 234.29 g/mol
InChI Key: CYEPQNNFZNICLB-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

3-Bromoanisole (75 mg, 0.40 mmol) reacted with 1-naphthylboronic acid (103 mg, 0.60 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.20 mmol) in 1,2-dioxane at 100° C. to give the title compound (108 mg, 99%) as a colorless oil: 1H-NMR (500 MHz, CDCl3): δ 7.96 (d, 2H, J=8.49 Hz), 7.93 (d, 2H, J=7.96 Hz), 7.89 (d, 2H, J=8.20 Hz), 7.56-7.50 (m, 2H), 7.48-7.41 (m, 3H), 7.13-7.11 (m, 1H), 7.08 (m, 1H), 7.03-7.00 (m, 1H), 3.88 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 159.45, 142.15, 140.09, 133.75, 131.57, 129.20, 128.22, 127.67, 126.74, 126.04, 126.01, 125.75, 125.31, 122.57, 115.61, 112.86, 55.28. GC/MS(EI): m/z 234 (M+), 203, 189.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]1(B(O)O)[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.[F-].[K+]>O1CCCCO1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:18]2[C:19]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:15]=[CH:16][CH:17]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
103 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
70 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 115.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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